molecular formula C8H6F4N2O B14115449 4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Katalognummer: B14115449
Molekulargewicht: 222.14 g/mol
InChI-Schlüssel: OKMSDQFYSBNVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a hydroxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of the fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-2-(trifluoromethyl)benzaldehyde
  • 4-fluoro-3-hydroxybenzoic acid
  • 4-fluoro-2-(trifluoromethyl)benzonitrile

Uniqueness

4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6F4N2O

Molekulargewicht

222.14 g/mol

IUPAC-Name

4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F4N2O/c9-4-1-2-5(7(13)14-15)6(3-4)8(10,11)12/h1-3,15H,(H2,13,14)

InChI-Schlüssel

OKMSDQFYSBNVAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.